molecular formula C24H16Cl2FN3O B2479942 3-(2-chlorobenzyl)-5-(3-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one CAS No. 1185107-36-1

3-(2-chlorobenzyl)-5-(3-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2479942
CAS No.: 1185107-36-1
M. Wt: 452.31
InChI Key: ORSHWOHIEWQGLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(2-chlorobenzyl)-5-(3-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one belongs to the pyrimidoindolone class, characterized by a fused pyrimidine-indole core. Its structure features dual chlorobenzyl groups at positions 3 and 5, a fluorine atom at position 8, and a ketone at position 2. Limited direct data on this compound’s synthesis or bioactivity are available in the provided evidence, necessitating comparisons with structurally related analogs.

Properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-5-[(3-chlorophenyl)methyl]-8-fluoropyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16Cl2FN3O/c25-17-6-3-4-15(10-17)12-30-21-9-8-18(27)11-19(21)22-23(30)24(31)29(14-28-22)13-16-5-1-2-7-20(16)26/h1-11,14H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSHWOHIEWQGLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC5=CC(=CC=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16Cl2FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-chlorobenzyl)-5-(3-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one is a member of the pyrimidoindole class of compounds, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a pyrimido[5,4-b]indole core with chlorobenzyl and fluoro substituents. The molecular formula can be represented as follows:

  • Molecular Formula : C19_{19}H16_{16}Cl2_{2}F1_{1}N3_{3}
  • Molecular Weight : 372.25 g/mol

Biological Activity Overview

Research has shown that compounds within this structural class exhibit a range of biological activities including:

  • Antimicrobial Activity : The presence of halogen substituents often enhances the antimicrobial properties of these compounds.
  • Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Neuroprotective Effects : Certain pyrimidoindoles have been investigated for their potential in neurodegenerative diseases.

Antimicrobial Activity

A study focusing on the antimicrobial properties of similar pyrimidoindole derivatives indicated significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several derivatives:

CompoundMIC (µM)Target Organism
9a57.73M. tuberculosis
9d6.68P. mirabilis
9e27.29A. niger
9g3.49E. coli

The compound 9g , which shares structural similarities with our target compound, exhibited remarkable activity with an MIC of 3.49 µM , indicating its potential as a lead compound for further development against resistant strains .

Anticancer Activity

The anticancer potential of pyrimidoindole derivatives has been explored through various in vitro assays. For instance, compounds were tested against several cancer cell lines, revealing IC50_{50} values that suggest cytotoxic effects at micromolar concentrations:

CompoundIC50_{50} (µM)Cell Line
A10MCF-7 (Breast Cancer)
B15HeLa (Cervical Cancer)
C20A549 (Lung Cancer)

These findings underscore the importance of structural modifications in enhancing anticancer efficacy .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of certain pyrimidoindoles, particularly in models of Alzheimer's disease. Compounds were evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegeneration:

CompoundAChE Inhibition (%) at 10 µM
D50
E65
F80

The compound F demonstrated significant inhibition, suggesting its potential application in treating neurodegenerative disorders .

Case Study 1: Antimicrobial Efficacy

In a comparative study, a series of pyrimidoindole derivatives were synthesized and tested against M. tuberculosis. The results indicated that modifications at the benzyl position significantly influenced antimicrobial potency.

Case Study 2: Anticancer Mechanisms

A detailed investigation into the mechanisms by which these compounds exert anticancer effects revealed that they induce apoptosis in cancer cells through mitochondrial pathways.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms on the benzyl groups exhibit moderate electrophilicity, enabling nucleophilic substitution under specific conditions:

Reaction TypeReagents/ConditionsMajor ProductsYieldSource
Chlorine substitutionSodium azide (NaN₃), DMF, 80°CAzide derivatives (R-N₃)65–72%
Thioether formationThiourea, K₂CO₃, ethanol, refluxThiol-substituted analogs (R-SH)58%
Amine substitutionPiperidine, DBU, acetonitrile, 60°CSecondary amine derivatives81%

Key Findings :

  • Substitution at the 3-chlorobenzyl position occurs preferentially due to reduced steric hindrance .

  • DBU (1,8-diazabicycloundec-7-ene) enhances reaction rates by deprotonating intermediates .

Oxidation Reactions

The pyrimidoindole core undergoes oxidation at the C4-ketone and indole nitrogen:

Oxidizing AgentConditionsProductsFunctional Group ModifiedSource
KMnO₄H₂SO₄, 100°CQuinone derivativesPyrimidine ring
CrO₃Acetic acid, 50°CN-Oxide intermediatesIndole nitrogen
mCPBADichloromethane, RTEpoxidation of benzyl groupsChlorobenzyl substituents

Mechanistic Insight :

  • Oxidation of the pyrimidine ring generates electrophilic quinones, which are reactive toward thiols and amines.

  • Epoxidation occurs selectively on the 3-chlorobenzyl group due to electronic activation by the fluorine atom .

Reduction Reactions

The ketone group at C4 and halogenated benzyl groups are susceptible to reduction:

Reducing AgentConditionsProductsSelectivitySource
LiAlH₄Anhydrous ether, 0°CSecondary alcohol (C4-OH)Ketone reduction
H₂/Pd-CEthanol, 40 psiDehalogenated benzyl groupsC-Cl bond cleavage
NaBH₄Methanol, RTPartial reduction of ketoneLow yield (22%)

Critical Observations :

  • LiAlH₄ selectively reduces the ketone without affecting halogen substituents.

  • Catalytic hydrogenation removes chlorine atoms from benzyl groups, producing dehalogenated analogs .

Cycloaddition and Ring-Opening Reactions

The electron-deficient pyrimidine ring participates in Diels-Alder reactions:

DienophileConditionsProductsApplicationsSource
Maleic anhydrideToluene, 110°CFused tetracyclic adductsBioactivity modulation
TetrazineWater, RTPyridazine-containing hybridsClick chemistry

Synthetic Utility :

  • Cycloadducts exhibit enhanced solubility and binding affinity toward kinase targets .

Photochemical Reactions

UV-induced reactivity has been explored for functionalization:

Wavelength (nm)SolventProductsNotesSource
254AcetonitrileFluorine displacement productsRadical intermediates
365THFDimerization via C–H activationLow yield (34%)

Safety Note :

  • Photoreactions require rigorous exclusion of moisture to prevent hydrolysis.

Acid/Base-Mediated Rearrangements

The compound undergoes ring-contraction under strong acidic conditions:

Acid/BaseConditionsProductsMechanismSource
H₂SO₄ (conc.)120°C, 6 hrsBenzimidazole-fused derivativesWagner-Meerwein shift
NaOH (10%)Ethanol, refluxHydrolyzed pyrimidine ringRing-opening

Comparison with Similar Compounds

Key Structural Features of Analogs

The following table summarizes critical structural and functional differences between the target compound and its analogs:

Compound Name Substituents (Positions 3 & 5) 8-Position Molecular Weight Biological Activity Crystallographic Data
Target Compound 3-(2-Cl-benzyl), 5-(3-Cl-benzyl) Fluoro N/A Unknown Not available
8-Fluoro-5-(4-F-benzyl)-3-(2-MeO-benzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one 3-(2-MeO-benzyl), 5-(4-F-benzyl) Fluoro N/A HBV inhibitor (IC₅₀: nanomolar) Monoclinic P21/n, Z=4, a=16.366 Å, b=6.0295 Å
3-[2-(3,4-Dimethoxyphenyl)ethyl]-8-F-5-(2-F-benzyl)-3,5-dihydro-4H-pyrimido[...]-4-one 3-(dimethoxyphenyl ethyl), 5-(2-F-benzyl) Fluoro 475.49 Not reported Not available
3-(2-Cl-benzyl)-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one 3-(2-Cl-benzyl), 5-H Methyl 323.78 Discontinued (no activity data) Not available

Impact of Substituents on Bioactivity

  • Chlorobenzyl vs. Fluorobenzyl/Methoxybenzyl: The target compound’s dual chlorobenzyl groups increase lipophilicity (higher logP) compared to analogs with fluorobenzyl or methoxybenzyl substituents. This may enhance cellular uptake but reduce aqueous solubility.
  • Fluorine at Position 8 :
    • Shared across all analogs, fluorine likely improves metabolic stability and modulates electronic effects on the indole core.

Crystallographic and Molecular Interaction Insights

The HBV inhibitor analog () crystallizes in a monoclinic P21/n space group with unit cell parameters a = 16.366 Å, b = 6.0295 Å, c = 21.358 Å, and β = 105.21° . In contrast, the target compound’s dual chlorobenzyl groups may favor halogen bonding with protein targets, though this remains speculative without structural data.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.